Iso Furosemide
CAS No.: 4818-59-1
Cat. No.: VC0195196
Molecular Formula: C12H11ClN2O5S
Molecular Weight: 330.75
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4818-59-1 |
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Molecular Formula | C12H11ClN2O5S |
Molecular Weight | 330.75 |
IUPAC Name | 2-chloro-4-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid |
Standard InChI | InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)11(21(14,18)19)4-8(9)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) |
SMILES | C1=COC(=C1)CNC2=C(C=C(C(=C2)Cl)C(=O)O)S(=O)(=O)N |
Appearance | Off-White Solid |
Melting Point | 187-189°C |
Introduction
Chemical Structure and Properties
Iso Furosemide, as an isomer of furosemide, maintains the key structural elements that confer loop diuretic activity while featuring a distinct spatial arrangement of its functional groups. The chemical structure of Iso Furosemide contains a sulfamoylbenzoic acid core with specific substitutions that determine its pharmacological profile. The compound features a chlorine atom at the 4-position of the benzene ring, a furanylmethylamino group at the 2-position, and a sulfamoyl group at the 5-position.
The physical properties of Iso Furosemide include a molecular weight of 330.75 g/mol, appearing as a white to off-white crystalline powder. The compound exhibits limited water solubility, consistent with many sulfonamide diuretics, which influences its pharmaceutical formulation and bioavailability. The solubility profile shows increased dissolution in alkaline solutions due to the acidic nature of the carboxylic acid moiety.
Table 1 presents a comparison of the physical properties between Iso Furosemide and Furosemide:
The structural isomerism between Iso Furosemide and Furosemide results in subtle but potentially significant differences in physicochemical properties that may influence their respective pharmacological profiles. These differences can affect aspects such as absorption, distribution, and receptor binding affinity, potentially leading to distinctions in clinical efficacy and safety profiles.
Mechanism of Action
Iso Furosemide exerts its diuretic effect through inhibition of the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidneys. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and subsequently water. The resulting diuretic effect is potent and relatively rapid in onset, similar to that observed with furosemide.
At the molecular level, Iso Furosemide binds to specific sites on the NKCC2 transporter, disrupting its function and preventing the movement of ions across the renal tubular membrane. This action leads to several physiological consequences:
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Increased excretion of sodium and chloride, resulting in enhanced water elimination
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Elevation of potassium excretion, potentially leading to hypokalemia
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Increased calcium and magnesium excretion
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Stimulation of the renin-angiotensin-aldosterone system as a compensatory mechanism
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Potential vasodilatory effects, particularly in the venous system
Beyond its primary effect on the NKCC2 transporter, Iso Furosemide likely exhibits vasodilatory effects that contribute to its therapeutic efficacy in managing acute pulmonary edema by reducing preload and afterload on the heart, similar to furosemide's documented effects . This dual mechanism of action—diuresis combined with vasodilation—makes loop diuretics particularly valuable in managing acute heart failure presentations.
Pharmacological Applications
Iso Furosemide finds primary application in the treatment of edematous conditions associated with various pathologies. The principal therapeutic applications include:
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Management of edema associated with congestive heart failure, where reduction of fluid overload improves cardiac function and alleviates symptoms
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Treatment of edema in liver cirrhosis, helping to reduce ascites and peripheral edema
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Management of edema in renal disorders, including nephrotic syndrome
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Adjunctive therapy in acute pulmonary edema
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Treatment of hypertension, either as monotherapy or in combination with other antihypertensive agents
The efficacy of Iso Furosemide in these conditions stems from its potent diuretic action, which effectively reduces fluid volume and thereby alleviates symptoms associated with fluid overload. The rapid onset of action makes it particularly valuable in acute situations requiring prompt diuresis.
Table 2: Therapeutic Applications of Iso Furosemide and Clinical Outcomes
Clinical Condition | Therapeutic Role | Expected Clinical Outcomes |
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Congestive Heart Failure | Reduction of pulmonary congestion and peripheral edema | Improved exercise tolerance, reduced dyspnea, decreased hospitalizations |
Liver Cirrhosis | Management of ascites and peripheral edema | Reduced abdominal distension, improved comfort, potential reduction in risk of spontaneous bacterial peritonitis |
Renal Disorders | Control of edema in nephrotic syndrome and chronic kidney disease | Reduced peripheral edema, improved patient comfort |
Acute Pulmonary Edema | Rapid reduction of pulmonary congestion | Improved oxygenation, decreased work of breathing, reduced mortality |
Hypertension | Reduction of blood pressure through decreased intravascular volume | Lowered blood pressure, reduced cardiovascular risk |
The vasodilatory properties of Iso Furosemide may additionally contribute to its effectiveness in treating acute pulmonary edema, where reducing venous return to the heart provides immediate symptomatic improvement. This dual mechanism—diuresis combined with vasodilation—explains the rapid clinical improvement often observed when loop diuretics are administered in acute heart failure settings.
Synthesis and Preparation Methods
The synthesis of Iso Furosemide involves a series of chemical reactions starting from appropriate precursors. A general synthetic route includes:
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Photochlorination of 4-chloro-2-fluoro-toluene to produce 4-chloro-2-fluoro-benzotrichloride
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Aminosulfonylation to introduce the sulfamoyl group
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Condensation with furfurylamine to yield the final Iso Furosemide compound
This multistep synthesis requires precise control of reaction conditions, including temperature, pH, and solvent systems, to ensure high purity and yield of the final product. Industrial production methods employ similar synthetic pathways but with scaled-up processes and additional purification steps to meet pharmaceutical standards.
The quality control of synthesized Iso Furosemide typically involves analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to confirm structural identity and assess purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical use, with particular attention to potential impurities that could affect safety or efficacy.
Recent advances in synthetic methodologies may offer alternative routes to Iso Furosemide with improved efficiency, reduced environmental impact, or enhanced stereoselectivity. The development of green chemistry approaches to diuretic synthesis represents an active area of research that could impact future production methods for Iso Furosemide and related compounds.
Parameter | Estimated Value | Comments |
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Bioavailability | 50-70% | Variable, influenced by formulation and patient factors |
Protein Binding | >95% | Primarily to albumin |
Volume of Distribution | 0.1-0.2 L/kg | Limited distribution outside vascular compartment |
Half-life | 1-3 hours | May be prolonged in renal impairment |
Time to Peak Concentration | 1-2 hours | Following oral administration |
Elimination | Primarily renal | Combination of filtration and tubular secretion |
Metabolism | Hepatic and renal | Glucuronidation is likely a major pathway |
The pharmacokinetic parameters of Iso Furosemide may be altered in specific patient populations, particularly those with impaired renal or hepatic function. In patients with renal impairment, the half-life may be extended significantly, potentially necessitating dosage adjustments to prevent accumulation and toxicity.
Comparative Analysis with Furosemide
Iso Furosemide and furosemide share the same molecular formula (C12H11ClN2O5S) but differ in their structural arrangement. This isomeric relationship results in similarities in their general pharmacological effects while potentially conferring distinct properties that may affect clinical use.
Structural Comparison: Both compounds contain a sulfamoylbenzoic acid core with chlorine and furanylmethylamino substituents. The key difference lies in the positioning of these substituents on the benzene ring, which may influence receptor binding affinity and physicochemical properties.
Pharmacological Comparison: Both compounds function as loop diuretics through inhibition of the NKCC2 transporter . While their fundamental mechanism of action is the same, differences in potency, onset, and duration of action may exist due to their structural differences. Furosemide exerts direct vasodilatory effects that are valuable in treating acute pulmonary edema , and Iso Furosemide likely shares this property.
Clinical Comparison: The therapeutic applications of Iso Furosemide parallel those of furosemide, including management of edema in heart failure, liver disease, and renal disorders . Potential differences in efficacy, dosing requirements, and adverse effect profiles may influence clinical selection between these agents.
Table 4: Comparative Analysis of Iso Furosemide and Furosemide
The comparison highlights the similarities between these compounds while acknowledging the potential for differences in specific pharmacokinetic parameters and clinical outcomes. The choice between Iso Furosemide and furosemide in clinical practice may be influenced by individual patient factors, specific disease characteristics, and the particular pharmacokinetic profile desired for therapeutic optimization.
Carcinogenicity and genotoxicity studies of furosemide have shown mixed results, with some evidence of carcinogenic potential in mice at high doses . The genotoxicity profile of furosemide appears relatively benign, with negative results in several test systems . Given the structural similarity, Iso Furosemide may have a comparable toxicological profile, though specific studies would be needed to confirm this.
Current Research and Future Directions
Research on Iso Furosemide continues to explore its potential advantages over existing loop diuretics and its role in specific clinical scenarios. Current areas of investigation include:
Pharmacokinetic Optimization: Studies examining formulations and delivery systems to enhance bioavailability and consistency of absorption, potentially reducing variability in clinical response.
Novel Combinations: Research into fixed-dose combinations of Iso Furosemide with potassium-sparing diuretics or antihypertensive agents to improve efficacy and reduce adverse effects.
Specialized Applications: Investigation of specific roles in conditions such as acute kidney injury, pulmonary hypertension, and lymphedema, where targeted diuresis may offer therapeutic benefits.
Comparative Effectiveness: Head-to-head studies comparing Iso Furosemide with furosemide and other diuretics to establish relative efficacy, safety, and cost-effectiveness in various clinical settings.
Advanced Formulations: Development of extended-release preparations to provide more sustained diuretic effects and potentially improve adherence through less frequent dosing.
The exploration of co-crystal forms, similar to the furosemide-isonicotinamide cocrystal mentioned in the literature , represents another avenue for enhancing the physicochemical properties of Iso Furosemide. Such formulation innovations could potentially improve solubility, stability, or bioavailability.
Future directions for Iso Furosemide research may include personalized medicine approaches, where genetic factors influencing drug response and metabolism could guide individualized dosing and monitoring strategies. The integration of pharmacogenomic data with clinical parameters may eventually allow for more precise selection between different loop diuretics based on individual patient characteristics.
The development of novel delivery systems, such as transdermal or inhalation formulations, could expand the therapeutic utility of Iso Furosemide in specific clinical situations where conventional administration routes are suboptimal.
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